NO Production Inhibition: LPS-Stimulated Macrophage IC50 Comparison Across Diarylheptanoid Class
1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one inhibits LPS-induced NO production in macrophages with an IC50 of 8.93 μM . For procurement context, this activity can be benchmarked against the broader diarylheptanoid/curcuminoid class: tetrahydrocurcumin and octahydrocurcumin demonstrate superior NO inhibition compared to curcumin in the same LPS-stimulated RAW264.7 macrophage model [1], while curcumin itself fails to achieve complete COX-2 inhibition in certain inflammatory contexts [2]. This establishes that 1,7-bis(4-hydroxyphenyl)hept-6-en-3-one occupies a defined potency position within the class, distinct from both fully unsaturated curcumin and fully saturated hydrogenated metabolites.
| Evidence Dimension | NO production inhibition |
|---|---|
| Target Compound Data | IC50 = 8.93 μM |
| Comparator Or Baseline | Class-level: tetrahydrocurcumin and octahydrocurcumin demonstrate superior NO inhibition to curcumin; curcumin fails complete COX-2 inhibition at 20 μM |
| Quantified Difference | Target compound IC50 = 8.93 μM; class reference compounds show rank-order activity differences in identical LPS-stimulated RAW264.7 assay system |
| Conditions | LPS-stimulated RAW264.7 macrophages; NO production measured via Griess assay |
Why This Matters
Procurement of a specific diarylheptanoid with defined IC50 enables reproducible experimental design where potency expectations are quantitatively anchored, unlike generic 'curcumin analog' sourcing.
- [1] Zhang L, Yang C, Huang Y, et al. Comparation of Anti-Inflammatory and Antioxidant Activities of Curcumin, Tetrahydrocurcumin and Octahydrocurcumin in LPS-Stimulated RAW264.7 Macrophages. Evid Based Complement Alternat Med. 2020;2020:8856135. doi:10.1155/2020/8856135 View Source
- [2] Murakami Y, Ishii H, Takada N, et al. Comparative anti-inflammatory activities of curcumin and tetrahydrocurcumin. Anticancer Res. 2008;28(2A):699-707. PMID: 18507010 View Source
